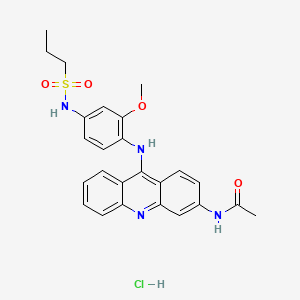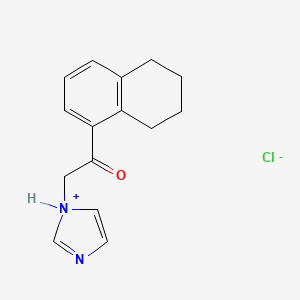![molecular formula C18H17CuN3O12S3 B13761362 copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is a complex organic compound that contains copper as a central metal ion. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxido, sulfonatooxyethylsulfonyl, and diazenyl groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate typically involves the coordination of copper ions with the organic ligands. The process often starts with the preparation of the organic ligands, followed by their reaction with copper salts under controlled conditions. Common reagents used in the synthesis include copper(II) sulfate, sodium hydroxide, and various organic solvents. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligands with the copper ions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the preparation of the ligands in bulk, followed by their reaction with copper salts in large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion changes its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the oxido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate involves its interaction with molecular targets such as enzymes and cellular components. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s unique structure allows it to interact with specific molecular pathways, making it a potential candidate for targeted therapies .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) sulfate: A common copper compound used in various chemical reactions.
Copper(II) acetate: Another copper complex with different ligands but similar redox properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C18H17CuN3O12S3 |
|---|---|
Peso molecular |
627.1 g/mol |
Nombre IUPAC |
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate |
InChI |
InChI=1S/C18H19N3O12S3.Cu/c1-11(22)17(18(24)19-12-2-4-13(5-3-12)35(27,28)29)21-20-15-10-14(6-7-16(15)23)34(25,26)9-8-33-36(30,31)32;/h2-7,10,19,23-24H,8-9H2,1H3,(H,27,28,29)(H,30,31,32);/q;+2/p-2/b18-17+,21-20?; |
Clave InChI |
RVGXXGQHHCXRNN-KVARJBIOSA-L |
SMILES isomérico |
[H+].[H+].CC(=O)/C(=C(/NC1=CC=C(C=C1)S(=O)(=O)[O-])\[O-])/N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
SMILES canónico |
[H+].[H+].CC(=O)C(=C(NC1=CC=C(C=C1)S(=O)(=O)[O-])[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



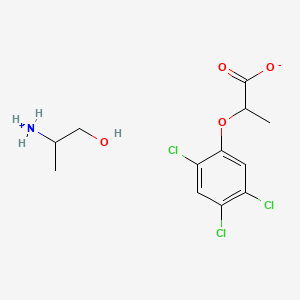

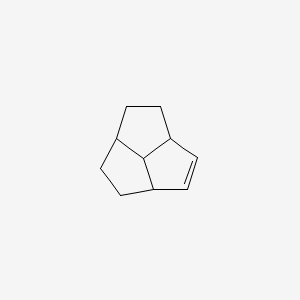
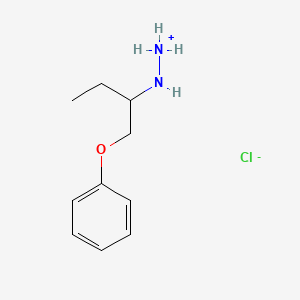
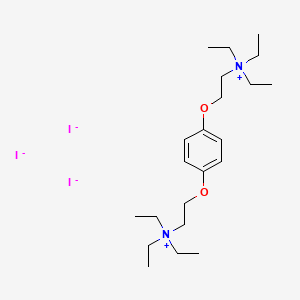

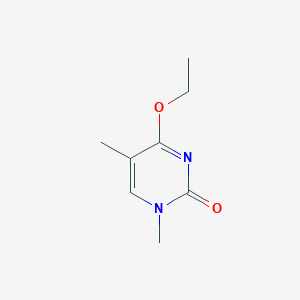

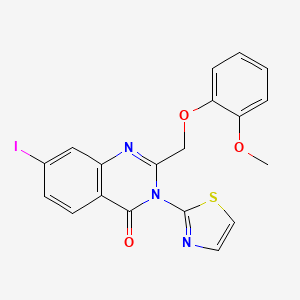

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
